1-クロロ-4-ジフルオロメタンスルホニル-2-ニトロベンゼン

説明

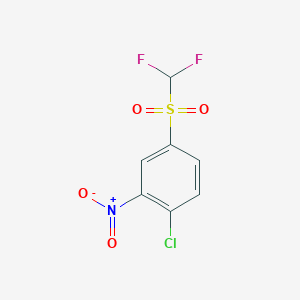

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene is a chemical compound with the molecular formula C7H4ClF2NO4S and a molecular weight of 271.63 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro group, difluoromethanesulfonyl group, and a nitro group attached to a benzene ring .

科学的研究の応用

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

準備方法

The synthesis of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves several steps, typically starting with the nitration of a suitable benzene derivative. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce the nitro group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions vary based on the specific reagents and conditions used.

作用機序

The mechanism of action of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and difluoromethanesulfonyl groups contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

類似化合物との比較

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-4-methanesulfonyl-2-nitrobenzene: Lacks the difluoro substitution, which may affect its reactivity and stability.

1-Bromo-4-difluoromethanesulfonyl-2-nitrobenzene: The bromo group can lead to different reactivity patterns compared to the chloro group.

1-Chloro-4-difluoromethanesulfonyl-2-aminobenzene:

These comparisons highlight the unique structural features and reactivity of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene, making it a valuable compound in various fields of research and industry.

生物活性

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene (CAS No. 2488-54-2) is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H4ClF2NO4S

- Molecular Weight : 271.63 g/mol

- IUPAC Name : 1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene

- Canonical SMILES : C1=CC(=C(C=C1S(=O)(=O)C(F)F)N+[O-])Cl

The biological activity of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.

- Redox Reactions : The nitro group can participate in redox reactions, contributing to its reactivity and biological effects.

- Protein Modification : The compound can modify proteins, affecting their function and stability.

Biological Activity Overview

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene has been studied for its potential effects on various biological systems:

Enzyme Interaction Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its effect on cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification process.

Cytotoxicity and Mutagenicity

In vitro studies have shown that 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene exhibits cytotoxic effects on cultured cells. It has been associated with DNA damage, including single-strand breaks in rat hepatocytes and other tissues when administered at toxic doses .

Case Study 1: Toxicological Assessment in Rats

A long-term study assessed the effects of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene on male and female rats over a period of 18 months. The findings included:

- Dosage : Rats were administered varying concentrations (0, 250, 500 ppm) mixed with feed.

- Findings : Increased incidences of interstitial cell tumors were noted in high-dose male rats. However, these tumors were within historical control ranges and deemed not directly related to the compound .

Case Study 2: In Vivo Mutagenicity Testing

In vivo assays demonstrated that exposure to the compound resulted in:

- DNA Damage : Significant DNA strand breaks were observed in liver, kidney, and brain tissues of mice.

- Mutagenic Activity : The compound induced micronuclei formation in mouse bone marrow at toxic doses, indicating its potential mutagenic properties .

Table 1: Summary of Biological Effects

Table 2: Toxicological Findings from Animal Studies

| Study Type | Organ/System Affected | Observed Effects |

|---|---|---|

| Long-term Exposure (18 months) | Male Rat Testes | Interstitial cell tumors |

| Inhalation Study | Liver and Kidney | Methemoglobinemia and oxidative damage |

| Dietary Exposure | Blood | Anemia and hemosiderin accumulation |

特性

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZYBWSIYOLHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304580 | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-54-2 | |

| Record name | NSC166348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。